molecular formula C18H18IN3 B14873500 N-(4-butylphenyl)-6-iodoquinazolin-4-amine

N-(4-butylphenyl)-6-iodoquinazolin-4-amine

Cat. No.: B14873500
M. Wt: 403.3 g/mol
InChI Key: PGZMNLQUQGJNFI-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-6-iodoquinazolin-4-amine is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a quinazoline core with an iodine atom at the 6th position and an amine group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-6-iodoquinazolin-4-amine typically involves multi-step organic reactions. One common method starts with the iodination of a quinazoline derivative, followed by the introduction of the butylphenyl group through a coupling reaction. The final step involves the introduction of the amine group at the 4th position. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-6-iodoquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazoline core or the attached functional groups.

    Substitution: The iodine atom at the 6th position can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of substituted quinazoline derivatives.

Scientific Research Applications

N-(4-butylphenyl)-6-iodoquinazolin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-6-iodoquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-iodo-1,3-diphenylbutyl) acrylamide: Shares the iodine and phenyl groups but differs in the core structure.

    Poly[N,N′-bis(4-butylphenyl)-N,N′-bis(phenyl)benzidine]: Contains similar butylphenyl groups but is a polymer rather than a small molecule.

Uniqueness

N-(4-butylphenyl)-6-iodoquinazolin-4-amine is unique due to its specific combination of functional groups and the quinazoline core

Properties

Molecular Formula

C18H18IN3

Molecular Weight

403.3 g/mol

IUPAC Name

N-(4-butylphenyl)-6-iodoquinazolin-4-amine

InChI

InChI=1S/C18H18IN3/c1-2-3-4-13-5-8-15(9-6-13)22-18-16-11-14(19)7-10-17(16)20-12-21-18/h5-12H,2-4H2,1H3,(H,20,21,22)

InChI Key

PGZMNLQUQGJNFI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)I

Origin of Product

United States

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